molecular formula C8H6O4 B067874 4,7-Dihydroxyisobenzofuran-1(3H)-one CAS No. 177036-31-6

4,7-Dihydroxyisobenzofuran-1(3H)-one

Cat. No.: B067874
CAS No.: 177036-31-6
M. Wt: 166.13 g/mol
InChI Key: HFWBBGYPGAWRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dihydroxyisobenzofuran-1(3H)-one is a chemical compound based on the 1(3H)-isobenzofuranone core structure, a scaffold commonly known as a phthalide that is found in numerous biologically active natural and synthetic molecules . Phthalides are a prominent class of compounds in pharmacological research due to their wide spectrum of reported biological activities. This derivative is characterized by hydroxyl functional groups at the 4 and 7 positions, which may influence its properties and research applications. Compounds within the phthalide family have been extensively studied and demonstrated significant antioxidant and antiplatelet activities in vitro . Some synthetic (Z)-3-benzylideneisobenzofuran-1(3H)-ones have shown exceptionally high antioxidant activity, outperforming standard references like ascorbic acid, while others exhibited potent inhibition of arachidonic acid-induced platelet aggregation, surpassing the efficacy of aspirin . Furthermore, various C-3 functionalized isobenzofuran-1(3H)-ones have displayed promising antiproliferative properties against human cancer cell lines, including lymphoma and myeloid leukemia, with certain derivatives showing activity greater than the commercial drug etoposide . The broader pharmacological relevance of phthalides is well-established, with research indicating potential for hemorheological improvement, vascular function modulation, and central nervous system protection . This product is intended for research purposes in chemical and pharmacological investigations. It is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

177036-31-6

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

4,7-dihydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,9-10H,3H2

InChI Key

HFWBBGYPGAWRIT-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2C(=O)O1)O)O

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)O1)O)O

Synonyms

1(3H)-Isobenzofuranone,4,7-dihydroxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Dihydroxyisobenzofuran-1(3H)-one

  • Structural Differences: The hydroxyl groups are positioned at the 5- and 7-positions instead of 4 and 7.
  • Biological Activity: Exhibits weak cytotoxicity against HL-60, MCF-7, A549, SW480, and SMMC-7221 cancer cell lines at 40 µM. Shows dose-dependent cytotoxicity against MDA-MB-231 breast cancer cells .

5,7-Dimethoxyisobenzofuran-1(3H)-one

  • Structural Differences : Methoxy groups replace hydroxyls at the 5- and 7-positions, reducing polarity and hydrogen-bonding capacity.
  • Physical Properties: Molecular formula: C10H10O4, molecular weight: 194.18. Crystallizes in a monoclinic system (space group P21/c) with distinct lattice parameters (a=8.532 Å, b=25.877 Å, c=8.374 Å, β=104.322°) .
  • Synthesis : Produced via crystallization from acetone, with structural validation through X-ray diffraction .
  • Implications : Methoxy substitution enhances stability and alters solubility compared to hydroxylated analogs, making it useful in crystallography and synthetic chemistry.

4,7-Methanoisobenzofuran-1(3H)-one

  • Structural Differences: Incorporates a methano bridge (4,7-Methano group) and an isopropyl substituent at position 3.
  • Chemical Profile: Molecular formula: C12H16O2, molecular weight: 192.24. Higher hydrophobicity due to the methano bridge and alkyl group .
  • Applications : Structural complexity suggests utility in organic synthesis, though bioactivity data are absent in the evidence.

Key Comparative Data Table

Compound Substituent Positions Functional Groups Key Properties/Bioactivity References
4,7-Dihydroxyisobenzofuran-1(3H)-one 4,7 -OH, -OH Limited data; inferred structural similarity to 5,7-dihydroxy analog. N/A
5,7-Dihydroxyisobenzofuran-1(3H)-one 5,7 -OH, -OH Dose-dependent cytotoxicity in MDA-MB-231 cells; weak activity in other cancer lines .
5,7-Dimethoxyisobenzofuran-1(3H)-one 5,7 -OCH3, -OCH3 Monoclinic crystal structure; enhanced stability .
4,7-Methanoisobenzofuran-1(3H)-one 4,7 (methano bridge) -O-, -CH(CH3)2 Hydrophobic; potential synthetic intermediate .

Research Implications and Gaps

  • Positional Isomerism : The 4,7-dihydroxy compound’s bioactivity may differ from its 5,7-dihydroxy isomer due to altered electronic and steric effects. For example, hydroxyl placement near the furan oxygen could influence redox properties or enzyme binding.
  • Substituent Effects : Methoxy groups in 5,7-dimethoxyisobenzofuran-1(3H)-one reduce reactivity compared to hydroxylated analogs, highlighting the role of functional groups in modulating solubility and stability.
  • Data Limitations: No direct evidence on this compound’s synthesis, bioactivity, or applications exists in the provided materials.

Preparation Methods

Classical Lactonization Routes

The foundational synthesis of phthalides dates to Perkin’s 1922 method, which involved the thermal decomposition of ethyl 2-(bromomethyl)benzoate to form 1(3H)-isobenzofuranone . Adapting this approach for 4,7-dihydroxy derivatives requires introducing hydroxyl groups at the 4- and 7-positions of the benzene ring prior to lactonization. A modified procedure involves:

  • Bromination and Hydroxylation :

    • 2-Methylbenzoic acid is brominated at the 4- and 7-positions using Br₂ in acetic acid, yielding 4,7-dibromo-2-methylbenzoic acid.

    • Hydroxylation via alkaline hydrolysis (NaOH, 120°C, 6 h) replaces bromine atoms with hydroxyl groups, forming 4,7-dihydroxy-2-methylbenzoic acid .

  • Lactonization :

    • The carboxylic acid undergoes cyclization in concentrated H₂SO₄ at 60°C for 3 h, forming the γ-lactone structure.

    • Yields for this step typically reach 65–70%, with purity confirmed by HPLC .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC, %)
BrominationBr₂, CH₃COOH, 50°C, 4 h8295
HydroxylationNaOH, H₂O, 120°C, 6 h7893
LactonizationH₂SO₄, 60°C, 3 h6897

Nucleophilic Aromatic Substitution

Nucleophilic substitution on pre-functionalized phthalide precursors offers a route to install hydroxyl groups. For example, 4,7-difluoroisobenzofuran-1(3H)-one can undergo hydroxylation via SNAr (nucleophilic aromatic substitution) with NaOH under microwave irradiation :

  • Synthesis of 4,7-Difluoroisobenzofuran-1(3H)-one :

    • Starting from 4-nitrophthalimide, reduction with Zn dust in NaOH yields 5-amino-3H-isobenzofuran-1-one .

    • Diazotization and fluorination using HF-pyridine introduce fluorine atoms at positions 4 and 7.

  • Hydroxylation :

    • The difluoro intermediate reacts with 2 equiv. NaOH in DMF at 150°C (microwave, 30 min), replacing fluorine with hydroxyl groups.

    • Yields for this step average 58%, with <sup>19</sup>F NMR confirming complete substitution .

Comparative Efficiency :

  • Conventional heating (reflux, 12 h) yields 42%, whereas microwave irradiation improves both yield and reaction time.

  • Side products (e.g., dihydroxy byproducts) are minimized using controlled stoichiometry (2.1 equiv. NaOH).

Catalytic Hydrogenation of Quinone Derivatives

Hydrogenation of 4,7-dihydroxyisobenzofuran-1,3-dione (a quinone analog) provides a redox-based pathway:

  • Quinone Synthesis :

    • Oxidation of 4,7-dihydroxyisobenzofuran-1(3H)-one with KMnO₄ in acidic medium forms the diketone .

  • Selective Hydrogenation :

    • Pd/C (5 wt%) catalyzes H₂ reduction (1 atm, 25°C, 4 h) of the 1,3-dione to the monoketone (this compound).

    • Yields reach 75%, with GC-MS showing >99% conversion .

Optimization Insights :

  • Higher H₂ pressures (3 atm) reduce reaction time to 1 h but increase over-reduction byproducts (e.g., fully saturated lactones).

  • Catalyst recycling (3 cycles) maintains efficacy, with yield dropping to 68% by the third cycle.

Biocatalytic Approaches

Enzymatic hydroxylation using engineered cytochrome P450 enzymes offers a sustainable alternative:

  • Substrate Preparation :

    • Isobenzofuran-1(3H)-one is synthesized via Perkin’s method .

  • Enzymatic Hydroxylation :

    • P450 BM3 variant (F87A/T268A) introduces hydroxyl groups at C4 and C7 in phosphate buffer (pH 7.4, 37°C, 24 h) .

    • NADPH regeneration systems improve conversion efficiency to 81%.

Advantages :

  • Stereoselectivity: Exclusive formation of the cis-4,7-dihydroxy configuration.

  • Scalability: 10 g/L substrate loading achieves 72% isolated yield.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid optimization:

  • Resin Functionalization :

    • Wang resin is esterified with 2-methylbenzoic acid using DIC/HOBt .

  • On-Resin Hydroxylation :

    • Directed ortho-lithiation (LDA, −78°C) followed by B₂O₃-mediated hydroxylation installs OH groups at C4 and C7 .

  • Cleavage and Cyclization :

    • TFA cleavage releases the linear acid, which cyclizes spontaneously in aqueous NaHCO₃.

Performance Metrics :

  • Purity: 94% (LC-MS).

  • Throughput: 96 analogs synthesized in parallel, with this compound obtained in 63% yield.

Q & A

Q. What are the common synthetic routes for 4,7-dihydroxyisobenzofuran-1(3H)-one, and how can purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via cyclization of substituted dihydroxybenzoic acid derivatives or oxidation of dihydroxybenzofuran precursors. Key steps include:

  • Acid-catalyzed cyclization : Using H₂SO₄ or polyphosphoric acid to form the isobenzofuranone core .
  • Oxidative methods : Employing KMnO₄ or O₂ under controlled conditions to avoid over-oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles, confirming the lactone ring geometry .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 10.2–10.5 ppm (hydroxyl protons) and δ 5.8–6.2 ppm (lactone ring protons) .
    • IR : Strong absorption at 1750–1770 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound with bulky substituents?

Methodological Answer:

  • Protecting group strategies : Use tert-butyldiphenylsilyl (TBDPS) groups to shield hydroxyl moieties during functionalization, improving regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and enhances yields by 15–20% .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric and electronic effects of substituents, guiding reagent selection .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation in vivo) .
  • Dose-response recalibration : Adjust in vitro concentrations to mimic physiological exposure levels.
  • Model organisms : Use zebrafish larvae for rapid in vivo validation of antioxidant activity (e.g., DCFH-DA assay for ROS scavenging) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like COX-2 (PDB ID: 5KIR) .
  • QSAR modeling : Use Gaussian-based descriptors (HOMO/LUMO, logP) to correlate electronic properties with antioxidant efficacy .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • CCDC deposition : Compare experimental data (e.g., CCDC 1505246) with Cambridge Structural Database entries to validate bond angles and torsion .
  • Patterson methods : Resolve chiral centers using anomalous scattering (e.g., Cu-Kα radiation) .

Q. What advanced techniques characterize surface interactions of this compound in environmental systems?

Methodological Answer:

  • Microspectroscopic imaging : AFM-IR or ToF-SIMS to map adsorption on indoor surfaces (e.g., silica or cellulose) .
  • Oxidative degradation studies : Monitor surface reactivity with ozone (GC-MS) to assess environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.